molecular formula C7H9ClF2N2 B13493950 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

Cat. No.: B13493950
M. Wt: 194.61 g/mol
InChI Key: HWRWIYYDZMOHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-(1,1-difluoroethyl)pyridine with ammonia or an amine under suitable conditions to form the desired amine derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(1,1-difluoroethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-3-11-6(10)4-5;/h2-4H,1H3,(H2,10,11);1H

InChI Key

HWRWIYYDZMOHRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.